2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Overview
Description
2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a triazole ring, a phenylacetamide group, and a fluorophenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The pathways involved in these effects are often related to the modulation of enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
- **4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy moiety, in particular, enhances its binding affinity to certain molecular targets, making it more effective in its applications .
Properties
IUPAC Name |
2-[[4-ethyl-5-[(4-fluorophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-2-24-17(12-26-16-10-8-14(20)9-11-16)22-23-19(24)27-13-18(25)21-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRRVDDTGYGDAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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